![molecular formula C11H16ClNO B1421202 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride CAS No. 92146-71-9](/img/structure/B1421202.png)
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
Overview
Description
The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .
Molecular Structure Analysis
The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H
. This can be used to generate the molecular structure.
Scientific Research Applications
Synthesis of Bioactive Compounds : A study demonstrated a protocol for constructing benzofuran derivatives, highlighting its potential for synthesizing bioactive compounds like 5-HT serotonin receptor agonists (Porcu et al., 2018).
Novel Antidepressant Agents : A-80426, a compound comprising a benzofuran moiety, was identified as a novel antidepressant agent combining α-2 antagonist activity with 5-HT uptake inhibitory activity (Meyer et al., 1995).
Antioxidant and Antibacterial Studies : Benzofuran derivatives were synthesized and evaluated for antioxidant and antibacterial activities, showing promising results against various bacteria and in scavenging free radicals (Shankerrao et al., 2013).
Antituberculosis Activity : Benzofuran compounds have been explored for their potential in antituberculosis treatment, with some derivatives showing significant activity (Thorat et al., 2016).
Anti-HIV and Anticancer Potential : A study synthesized novel benzofuran derivatives, evaluating their potential as anti-HIV, anticancer, and antimicrobial agents (Rida et al., 2006).
Neurochemical Profiles : Research on the neurochemical profiles of certain benzofuran derivatives showed their potential as inhibitors of monoamine uptake, which is significant in the context of psychoactive substances (Iversen et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride are the Histaminergic Receptor (H3R) and Dopaminergic Receptors (D2R and D3R) . These receptors play a crucial role in the central nervous system, with the dopaminergic receptors being closely related to reward and addiction pathways .
Mode of Action
This compound interacts with its targets by acting as a ligand for the H3R, D2R, and D3R receptors . It binds to these receptors, influencing their activity. The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic and histaminergic pathways. By interacting with the D2R and D3R receptors, it influences the levels of dopamine in the synaptic cleft . Its interaction with the H3R can also affect histamine levels, although the exact effects on these pathways and their downstream effects are still being studied.
Result of Action
The compound has been shown to have a protective effect on a cocaine model of dopamine-induced neurotoxicity using SH-SY5Y cell line culture . When incubated with cocaine, it ameliorates cocaine-induced neurotoxicity . This suggests that the compound may play a promising role in preventing cocaine-induced neurotoxicity .
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOUGRRZVNMMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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